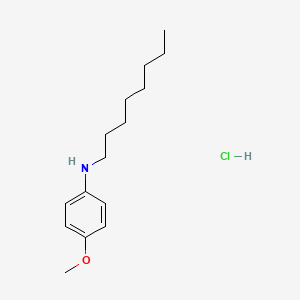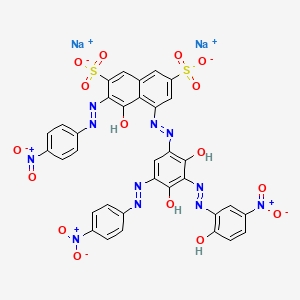![molecular formula C12H18O3 B14466371 {[2-(2-Methoxyethoxy)ethoxy]methyl}benzene CAS No. 66226-69-5](/img/structure/B14466371.png)
{[2-(2-Methoxyethoxy)ethoxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyethoxy)ethylbenzyl ether is a chemical compound that belongs to the class of ethers. It is characterized by the presence of a benzyl group attached to an ethylene glycol chain, which is further substituted with a methoxyethoxy group. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)ethylbenzyl ether typically involves the Williamson ether synthesis. This method requires the reaction of a benzyl halide with an alkoxide ion derived from 2-(2-methoxyethoxy)ethanol. The reaction is carried out under basic conditions, often using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as the base .
Industrial Production Methods
In an industrial setting, the production of 2-(2-Methoxyethoxy)ethylbenzyl ether may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the etherification process. The use of catalysts and advanced purification techniques, such as distillation and chromatography, are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxyethoxy)ethylbenzyl ether can undergo various chemical reactions, including:
Oxidation: The ether can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ether to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like halides, thiols, and amines.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyl ethers.
Applications De Recherche Scientifique
2-(2-Methoxyethoxy)ethylbenzyl ether has a wide range of applications in scientific research:
Biology: The compound is employed in biochemical assays and as a medium for cell culture due to its low toxicity and compatibility with biological systems.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxyethoxy)ethylbenzyl ether involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a solubilizer, enhancing the solubility and bioavailability of hydrophobic drugs. It can also interact with cell membranes, altering their permeability and facilitating the transport of active ingredients .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methoxyethoxy)ethanol: Known for its use as a solvent in various applications.
Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-: Another glycol ether with similar solvent properties.
Uniqueness
2-(2-Methoxyethoxy)ethylbenzyl ether stands out due to its unique combination of a benzyl group and a methoxyethoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring both hydrophilic and lipophilic characteristics, such as in pharmaceuticals and coatings .
Propriétés
Numéro CAS |
66226-69-5 |
|---|---|
Formule moléculaire |
C12H18O3 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
2-(2-methoxyethoxy)ethoxymethylbenzene |
InChI |
InChI=1S/C12H18O3/c1-13-7-8-14-9-10-15-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
Clé InChI |
LNSYLOMFXLBQIF-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


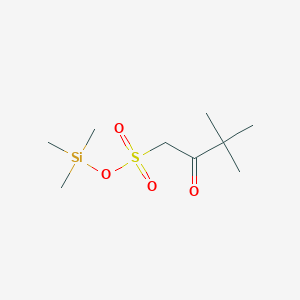
![1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14466304.png)
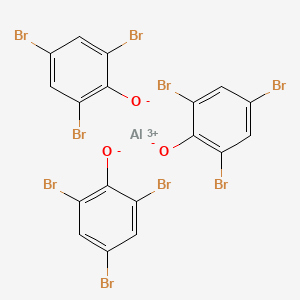
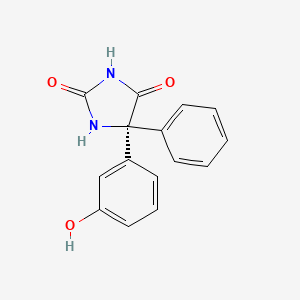

![1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene](/img/structure/B14466325.png)


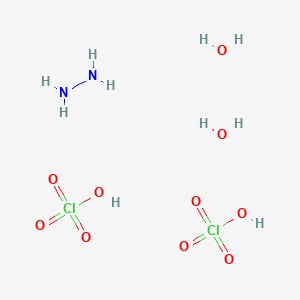
![[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid](/img/structure/B14466335.png)
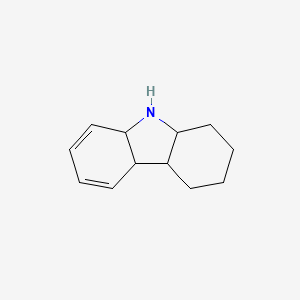
![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14466346.png)
